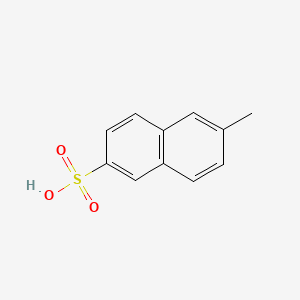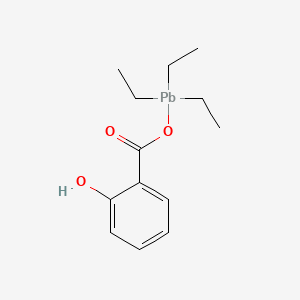
Plumbane, (salicyloyloxy)triethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Plumbane, (salicyloyloxy)triethyl- is a chemical compound with the IUPAC name triethylplumbyl 2-hydroxybenzoate. It is also known as triethyl lead salicylate. This compound is a derivative of plumbane, which is an inorganic chemical compound composed of lead and hydrogen. Plumbane, (salicyloyloxy)triethyl- is primarily used in research and development settings.
Métodos De Preparación
The synthesis of Plumbane, (salicyloyloxy)triethyl- involves the reaction of lead (II) nitrate with sodium borohydride. This reaction is typically carried out under controlled conditions to ensure the stability of the compound.
Análisis De Reacciones Químicas
Plumbane, (salicyloyloxy)triethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Plumbane, (salicyloyloxy)triethyl- has several scientific research applications. It is used in the study of organometallic chemistry, particularly in understanding the behavior of lead-containing compounds. In biology and medicine, it is used to investigate the effects of lead on biological systems.
Mecanismo De Acción
The mechanism of action of Plumbane, (salicyloyloxy)triethyl- involves its interaction with various molecular targets and pathways. Lead, the central element in the compound, affects the nervous system by impairing the regulation of dopamine synthesis and blocking the release of acetylcholine. It also inhibits delta-aminolevulinic acid dehydratase, an enzyme crucial for the biosynthesis of heme, which is necessary for hemoglobin function .
Comparación Con Compuestos Similares
Plumbane, (salicyloyloxy)triethyl- can be compared to other similar compounds such as methane, silane, germane, and stannane. These compounds are all group 14 hydrides, but they differ in their chemical properties and stability. Plumbane is the heaviest and least stable among them, making it unique in its reactivity and applications .
Similar Compounds::- Methane (CH₄)
- Silane (SiH₄)
- Germane (GeH₄)
- Stannane (SnH₄)
Propiedades
Número CAS |
73928-22-0 |
|---|---|
Fórmula molecular |
C13H20O3Pb |
Peso molecular |
431 g/mol |
Nombre IUPAC |
triethylplumbyl 2-hydroxybenzoate |
InChI |
InChI=1S/C7H6O3.3C2H5.Pb/c8-6-4-2-1-3-5(6)7(9)10;3*1-2;/h1-4,8H,(H,9,10);3*1H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
OYJKUOMNISEPCV-UHFFFAOYSA-M |
SMILES canónico |
CC[Pb](CC)(CC)OC(=O)C1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


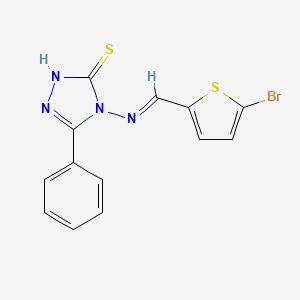
![2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B15082809.png)
![N-(3-bromophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15082816.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-bromobenzohydrazide](/img/structure/B15082824.png)
![N'-[(E)-1-(3,4-Dichlorophenyl)ethylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B15082834.png)
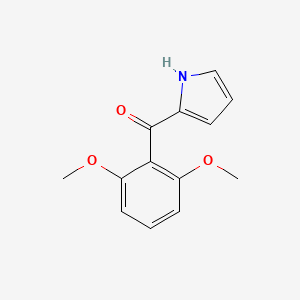

![N-[(Dimethylamino)methyl]benzamide](/img/structure/B15082850.png)
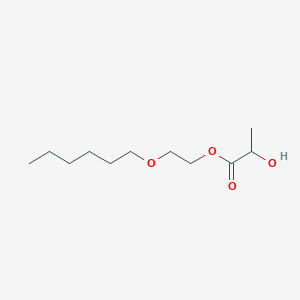
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B15082858.png)
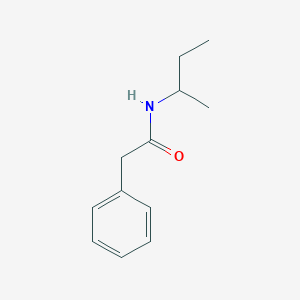
![4-Chloro-3-nitrobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B15082872.png)

